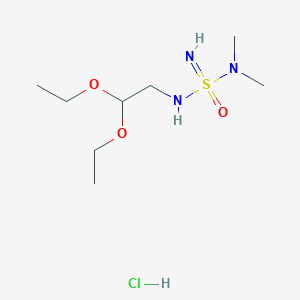
N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and pH. It also includes the compound’s reactivity, stability, and any special chemical properties .Applications De Recherche Scientifique
Synthetic Chemistry Applications
- N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine; hydrochloride is utilized in the synthesis of various chemical compounds. For instance, it is used in the one-pot synthesis of N-methoxy-N-methylamides from carboxylic acids, a process that achieves excellent yields at room temperature using trichloromethyl chloroformate in the presence of triethylamine (Kim et al., 2003). This demonstrates its role as a versatile reagent in organic synthesis.
Role in Pharmacology and Drug Development
- The compound finds its application in the pharmaceutical industry for the synthesis of various drugs. For instance, it is involved in the synthesis of central analgesics like tapentadol hydrochloride, synthesized from 1-(3-methoxyphenyl)-1-propanone by Mannich reaction with dimethylamine hydrochloride (Li Yuhua, 2010). This indicates its significance in the preparation of therapeutically important compounds.
Metabolic Studies and Biological Applications
- In metabolic studies, N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine; hydrochloride is used to investigate metabolic processes. For example, studies on the metabolism of psychoactive substances often involve this compound or its derivatives to understand their transformation and interaction in biological systems (Kanamori et al., 2007).
Analytical Chemistry and Detection Techniques
- It is also used in analytical chemistry, particularly in developing methods for detecting and quantifying various substances. For instance, it has been used in the determination of hallucinogenic compounds in biological samples, demonstrating its utility in forensic and toxicological analysis (Poklis et al., 2014).
Advanced Research in Chemistry
- Advanced research in chemistry also employs this compound. For example, it is used in the preparation of novel trifluoroacetylketene O,N-acetals and trifluoromethyl-containing S,S-sulfoximido N-substituted heterocycles, illustrating its role in the development of new chemical entities (Bonacorso et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3O3S.ClH/c1-5-13-8(14-6-2)7-10-15(9,12)11(3)4;/h8H,5-7H2,1-4H3,(H2,9,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUXLFIKYWALLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNS(=N)(=O)N(C)C)OCC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Dimethylaminosulfonimidoyl)-2,2-diethoxyethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379757.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2379758.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2379760.png)
![ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2379762.png)
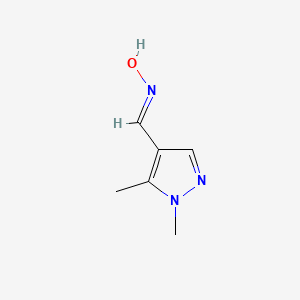

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2379766.png)
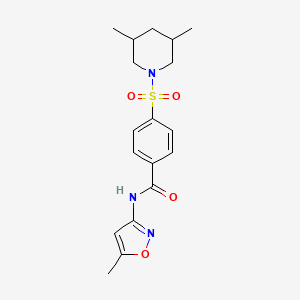
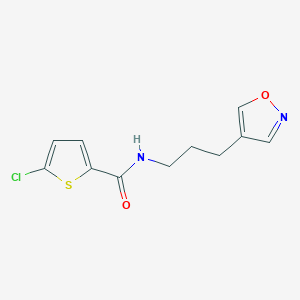
![5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2379772.png)
![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2379775.png)

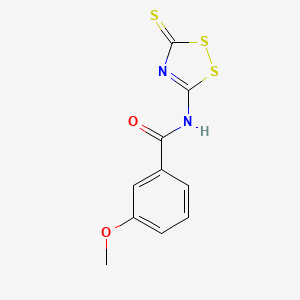
![7-Fluoro-3-[[1-(2-phenylethylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2379780.png)